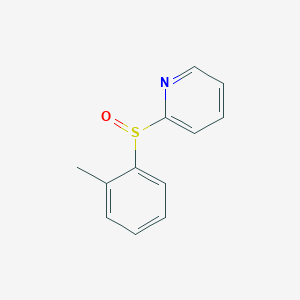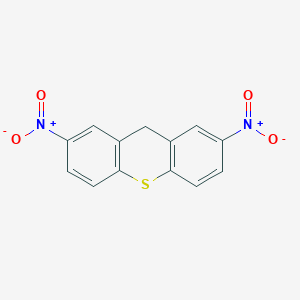![molecular formula C17H20N4O8 B293282 trimethyl 1-[1,3-dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-1H-pyrrole-2,3,4-tricarboxylate](/img/structure/B293282.png)
trimethyl 1-[1,3-dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-1H-pyrrole-2,3,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl 1-[1,3-dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-1H-pyrrole-2,3,4-tricarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MitoQ, and it is a mitochondria-targeted antioxidant that has been shown to have several potential therapeutic benefits. Additionally, we will list future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
MitoQ has been studied extensively in various scientific research fields, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, MitoQ has been shown to protect against oxidative stress and mitochondrial dysfunction, which are both implicated in the pathogenesis of these diseases. In cardiovascular diseases, MitoQ has been shown to improve mitochondrial function and reduce oxidative stress, which can lead to improved heart function. In cancer, MitoQ has been shown to selectively induce apoptosis in cancer cells, while sparing normal cells.
Wirkmechanismus
MitoQ acts as an antioxidant by scavenging reactive oxygen species (ROS) and preventing oxidative damage to mitochondrial proteins, lipids, and DNA. MitoQ is also able to regenerate other antioxidants, such as vitamin E and CoQ10, which further enhances its antioxidant activity. Additionally, MitoQ has been shown to improve mitochondrial function by reducing mitochondrial membrane potential and increasing ATP production.
Biochemical and Physiological Effects:
MitoQ has been shown to have several biochemical and physiological effects. In vitro studies have shown that MitoQ can protect against oxidative stress, reduce inflammation, and improve mitochondrial function. In vivo studies have shown that MitoQ can improve heart function, reduce blood pressure, and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MitoQ in lab experiments is its ability to selectively accumulate in the mitochondria, which allows for targeted antioxidant activity. Additionally, MitoQ has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using MitoQ in lab experiments is its relatively high cost, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for research on MitoQ. One area of research is the potential use of MitoQ in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the use of MitoQ in combination with other therapies, such as chemotherapy, to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of MitoQ and its potential applications in other fields, such as aging and metabolic disorders.
Conclusion:
In conclusion, MitoQ is a promising compound that has potential therapeutic benefits in various scientific research fields. Its ability to selectively accumulate in the mitochondria and act as an antioxidant makes it a valuable tool for targeted antioxidant therapy. Further research is needed to fully understand the potential applications of MitoQ and its mechanism of action.
Synthesemethoden
The synthesis method of MitoQ involves the reaction of ubiquinone-10 with an alkyl triphenylphosphonium bromide salt. The reaction produces MitoQ, which is a quinone molecule with a triphenylphosphonium cation attached to it. This modification allows MitoQ to selectively accumulate in the mitochondria, where it can act as an antioxidant.
Eigenschaften
Molekularformel |
C17H20N4O8 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
trimethyl 1-[1,3-dimethyl-4-(methylamino)-2,6-dioxopyrimidin-5-yl]pyrrole-2,3,4-tricarboxylate |
InChI |
InChI=1S/C17H20N4O8/c1-18-12-11(13(22)20(3)17(26)19(12)2)21-7-8(14(23)27-4)9(15(24)28-5)10(21)16(25)29-6/h7,18H,1-6H3 |
InChI-Schlüssel |
DZGVCOCRUMZONX-UHFFFAOYSA-N |
SMILES |
CNC1=C(C(=O)N(C(=O)N1C)C)N2C=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC |
Kanonische SMILES |
CNC1=C(C(=O)N(C(=O)N1C)C)N2C=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC |
Löslichkeit |
56.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)
![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol](/img/structure/B293206.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)
![methyl 2-benzylidene-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293209.png)
![3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B293211.png)
![4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide](/img/structure/B293212.png)
![4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B293213.png)



![N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene](/img/structure/B293220.png)
![4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B293222.png)
![2-[(2-Thienylcarbonyl)amino]benzyl 2-thiophenecarboxylate](/img/structure/B293223.png)